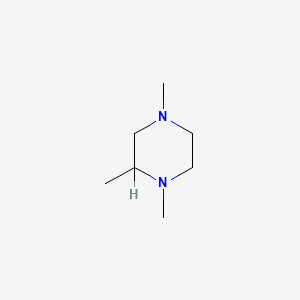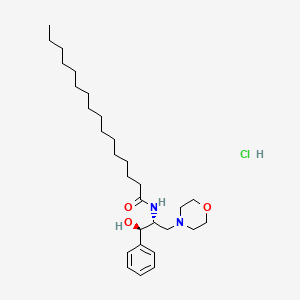
Celloheptaose DP7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celloheptaose DP7 is a modified glycosylated oligosaccharide derived from the breakdown of cellulose. It consists of seven glucose monomers linked by β-1,4-glycosidic bonds, forming a polymer with a molecular formula of C42H72O36 and a molecular weight of 1152.99 g/mol . This compound is a white crystalline solid that is soluble in methanol, ethanol, water, acetone, and chloroform .
Preparation Methods
Celloheptaose DP7 is synthesized from D-cellotriose and 3-aminopropyltrimethoxysilane, followed by methylation and reaction with bromoethanol . The synthesis involves stepwise crystallization and purification using methanol to obtain the final white crystalline product . Industrial production methods typically involve the enzymatic hydrolysis of cellulose, using cellulase enzymes to break down cellulose into smaller oligosaccharides, including celloheptaose .
Chemical Reactions Analysis
Celloheptaose DP7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions.
Scientific Research Applications
Celloheptaose DP7 has a wide range of scientific research applications:
Chemistry: It is used as a standard in carbohydrate analysis and as a substrate in enzymatic studies.
Biology: It serves as a model compound for studying cellulose degradation and the action of cellulase enzymes.
Medicine: It is explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Mechanism of Action
The mechanism of action of Celloheptaose DP7 involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by cellulase enzymes into glucose monomers, which can then be utilized by cells for energy production . Its prebiotic effects are mediated through the stimulation of beneficial gut bacteria, which ferment the oligosaccharide into short-chain fatty acids, promoting gut health .
Comparison with Similar Compounds
Celloheptaose DP7 is unique due to its specific degree of polymerization (DP7), which distinguishes it from other cellooligosaccharides such as:
- Cellobiose (DP2)
- Cellotriose (DP3)
- Cellotetraose (DP4)
- Cellopentaose (DP5)
- Cellohexose (DP6)
- Cellooctaose (DP8) Compared to these compounds, Celloheptaose DP7 has a higher degree of polymerization, which can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
52646-27-2 |
|---|---|
Molecular Formula |
C42H72O36 |
Molecular Weight |
1152.99 |
Synonyms |
C42H72O36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)



